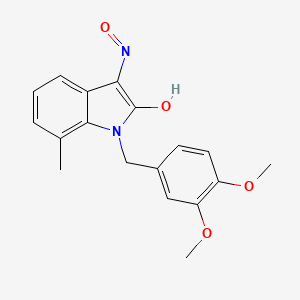
(Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-7-methylindolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various forms such as a line-angle diagram or a 3D model.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It may include the conditions required for the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity.科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Isoindolines and Tetrahydroisoquinolines : Studies have demonstrated the synthesis of isoindolines and tetrahydroisoquinolines, where compounds similar to (Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-7-methylindolin-2-one serve as key intermediates. These syntheses involve complex reactions, showcasing the compound's utility in constructing heterocyclic frameworks, which are prevalent in many natural products and pharmaceuticals (Kametani et al., 1971), (Orito et al., 1999).
Protecting Groups in Synthesis : The 3,4-dimethoxybenzyl moiety, as seen in the structure of this compound, has been explored as a protecting group for hydroxyl functions in the synthesis of complex molecules. This utility underscores the compound's relevance in synthetic strategies, particularly in the efficient synthesis of oligoribonucleotides and macrolide antibiotics (Takaku et al., 1986), (Oikawa et al., 1985).
Electrochemical Studies : Electrochemical oxidation studies of compounds featuring the 3,4-dimethoxybenzyl group have provided insights into their reactivity and potential applications in synthetic organic chemistry. These studies highlight the electrochemical behaviors crucial for designing new synthetic pathways and understanding the mechanisms of complex reactions (Carmody et al., 1980).
Medicinal Chemistry Applications
Radioligand Binding Studies : Methoxylated tetrahydroisoquinolinium derivatives, structurally related to the compound , have been evaluated for their binding affinity to specific receptors, indicating the potential for these compounds in drug discovery and development. Such studies underscore the importance of structural modifications in enhancing biological activity and specificity (Graulich et al., 2006).
Synthesis and Evaluation of Chalcones and Derivatives : Research involving the synthesis and characterization of compounds with a dimethoxyphenyl moiety, akin to (Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-7-methylindolin-2-one, has explored their pharmacodynamics and pharmacokinetics. These studies, including ADMET screenings and antimicrobial screenings, demonstrate the compound's relevance in medicinal chemistry and drug design (Naqvi, 2018).
Safety And Hazards
This involves understanding the risks associated with handling the compound. It may include its toxicity, flammability, and environmental impact.
将来の方向性
This involves identifying areas for further research. It may include potential applications of the compound, or ways to improve its synthesis or properties.
特性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-7-methyl-3-nitrosoindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-11-5-4-6-13-16(19-22)18(21)20(17(11)13)10-12-7-8-14(23-2)15(9-12)24-3/h4-9,21H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDWHIJOUPUIJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2CC3=CC(=C(C=C3)OC)OC)O)N=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-7-methylindolin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

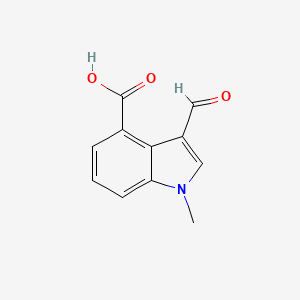
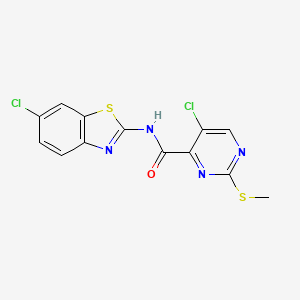
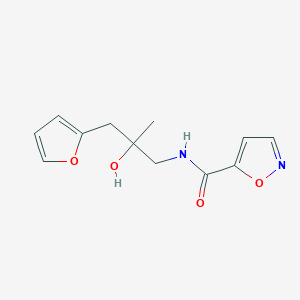
![1-(1,3-benzodioxol-5-yl)-3-[(4-chlorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2592347.png)
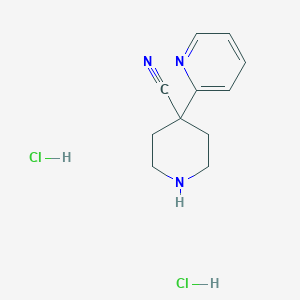
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B2592352.png)
![N-cyclohexyl-3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2592353.png)
![N-(4-chlorobenzyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2592354.png)
![2-(Benzimidazol-1-yl)-1-[2-(6-tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2592356.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2592357.png)
![2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2592359.png)
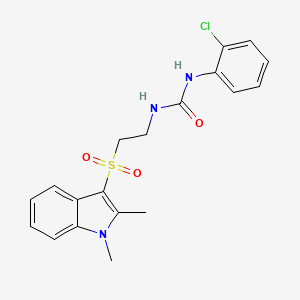
![3-(3-bromophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2592361.png)
![Ethyl 4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2592363.png)